molecular formula C15H12N4OS B11609697 4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11609697
M. Wt: 296.3 g/mol
InChI Key: TZIKPOKMALALDY-PVZXKMMOSA-N
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Description

4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a triazole ring, a furan ring, and a thiol group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-furyl aldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the furan or triazole rings.

Mechanism of Action

The mechanism by which 4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial cells, leading to cell death. In cancer cells, the compound may inhibit enzymes involved in DNA replication or repair, thereby preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole
  • 4-Arylideneamino-5-alkylthio derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole

Uniqueness

Compared to similar compounds, 4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a furan ring, a triazole ring, and a thiol group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12N4OS/c21-15-18-17-14(12-6-2-1-3-7-12)19(15)16-10-4-8-13-9-5-11-20-13/h1-11H,(H,18,21)/b8-4+,16-10+

InChI Key

TZIKPOKMALALDY-PVZXKMMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

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